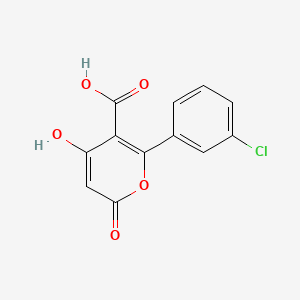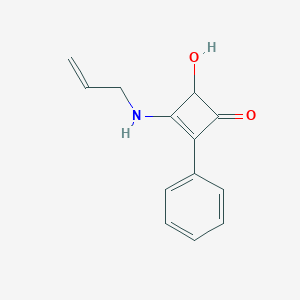
Carbamic acid,diethyl-,tetrahydro-2-furanyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) is a complex organic compound with a unique structure that includes a cyclobutenone ring, a hydroxy group, a phenyl group, and a propenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutenone ring, the introduction of the hydroxy and phenyl groups, and the attachment of the propenylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyclobutenone ring can be reduced to a cyclobutane ring.
Substitution: The propenylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyclobutenone ring may produce a cyclobutane derivative.
科学的研究の応用
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety.
類似化合物との比較
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can be compared with other similar compounds, such as:
Cyclobutenone derivatives: Compounds with variations in the substituents on the cyclobutenone ring.
Phenyl-substituted compounds: Compounds with different functional groups attached to the phenyl ring.
Propenylamino derivatives: Compounds with different substituents on the propenylamino group.
The uniqueness of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) lies in its combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-hydroxy-2-phenyl-3-(prop-2-enylamino)cyclobut-2-en-1-one |
InChI |
InChI=1S/C13H13NO2/c1-2-8-14-11-10(12(15)13(11)16)9-6-4-3-5-7-9/h2-7,13-14,16H,1,8H2 |
InChIキー |
FXARRKJCZHLBNR-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=C(C(=O)C1O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


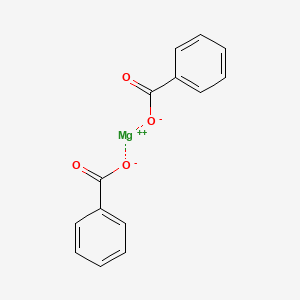
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
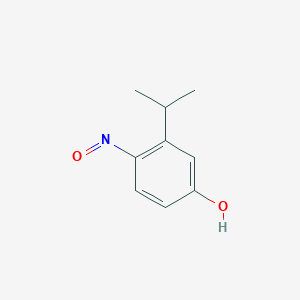
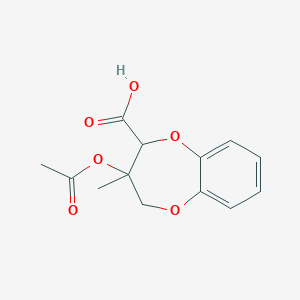
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
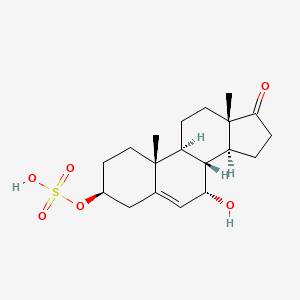
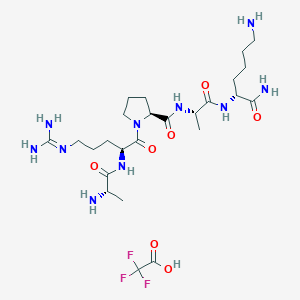

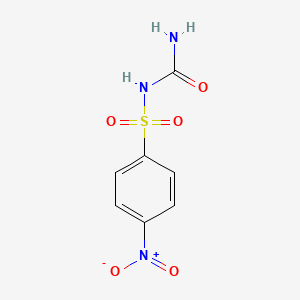
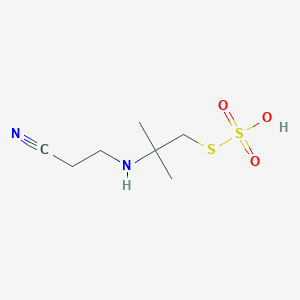
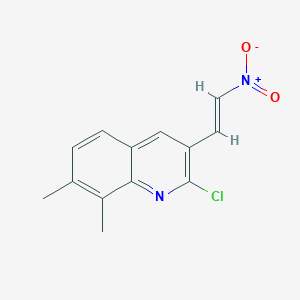
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

